1-Chloronaphthalene
Description
Nomenclature and Chemical Identity in Scholarly Contexts
In scholarly contexts, 1-Chloronaphthalene (B1664548) is consistently identified by its precise chemical nomenclature and identifiers.
IUPAC Name: this compound nih.govwikipedia.orgfishersci.casielc.comnist.govthermofisher.com
Synonyms: α-Chloronaphthalene, 1-Naphthyl chloride, Xylamon, Monochloro naphthalene (B1677914), 1-Chlornaftalen nih.govfishersci.casielc.comnist.gov
CAS Number: 90-13-1 nih.govwikipedia.orgfishersci.casielc.comnist.govthermofisher.comfishersci.bethermofisher.comottokemi.com
Chemical Formula: C₁₀H₇Cl nih.govwikipedia.orgfishersci.casielc.comnist.govthermofisher.comfishersci.bethermofisher.comottokemi.com
Molecular Weight: Approximately 162.62 g/mol nih.govfishersci.casielc.comnist.govthermofisher.comfishersci.bethermofisher.comottokemi.comaccustandard.com
InChI: InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H nih.govwikipedia.orgfishersci.casielc.comnist.govthermofisher.comfishersci.bethermofisher.comsigmaaldrich.comnist.govnih.gov
InChIKey: JTPNRXUCIXHOKM-UHFFFAOYSA-N nih.govwikipedia.orgfishersci.casielc.comthermofisher.comfishersci.bethermofisher.comsigmaaldrich.com
Historical Perspectives of this compound in Chemical Synthesis and Industrial Applications
Historically, this compound and related polychlorinated naphthalenes (PCNs) found widespread industrial use. From the early to mid-20th century, PCNs were employed in a variety of applications due to their stability, flame resistance, and preservative properties uva.es. Specifically, this compound was utilized as a wood preservative, possessing fungicidal and insecticidal properties wikipedia.orgchemicalbook.comchemicalbook.in. It also served as a common solvent for oils, fats, and DDT until the 1970s wikipedia.org. Furthermore, its ability to dissolve other substances made it valuable in chemical synthesis solubilityofthings.com. Historically, it was also used as an immersion liquid for determining the refractive indices of crystals nih.govwikipedia.orgindustrialchemicals.gov.au.
The synthesis of this compound has traditionally involved the direct chlorination of naphthalene uva.eschemicalbook.comchemicalbook.inchemicalbook.comguidechem.comwikipedia.org. This process often yields a mixture of isomers, including 2-Chloronaphthalene (B1664065), alongside more highly substituted derivatives chemicalbook.comchemicalbook.inchemicalbook.comguidechem.comwikipedia.org. Early industrial production methods focused on optimizing reaction conditions, such as using zinc as a catalyst with specific naphthalene-to-chlorine ratios and controlled temperatures (e.g., 90-95°C), to achieve reasonable yields of this compound (around 81.7% with 96% purity after fractionation) chemicalbook.comchemicalbook.inguidechem.com.
Contemporary Relevance and Research Trajectories
In contemporary advanced chemical research, this compound continues to be relevant, particularly in materials science and specialized synthesis. Its use as a solvent additive in the fabrication of fullerene-based photovoltaic devices and bulk heterojunction solar cells highlights its role in developing advanced electronic materials thermofisher.comfishersci.besigmaaldrich.comchemicalbook.comsigmaaldrich.comottokemi.comsigmaaldrich.com. Researchers are exploring its potential in creating novel compounds and in studying reaction mechanisms involving chlorinated aromatic compounds solubilityofthings.comindustrialchemicals.gov.au.
Current research trajectories also involve its application in catalysis and analytical chemistry. For instance, it has been used in the preparation of polyvinyl chloride-based membranes for arsenite determination chemicalbook.inchemicalbook.comsigmaaldrich.comottokemi.com. Studies have also investigated its electrochemical reductive dechlorination, demonstrating its potential for environmental remediation and the development of cleaner chemical processes researchgate.netnih.gov. Furthermore, its precise structural and spectroscopic properties are subjects of ongoing investigation, utilizing advanced techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy to understand its molecular behavior uva.esresearchgate.net.
Isomeric Considerations: Distinguishing this compound from 2-Chloronaphthalene
This compound is one of two monochlorinated isomers of naphthalene, the other being 2-Chloronaphthalene wikipedia.orguva.eschemicalbook.inguidechem.comwikipedia.org. These isomers share the same molecular formula (C₁₀H₇Cl) and have similar chemical properties, which can make their separation challenging chemicalbook.comchemicalbook.inguidechem.com.
Physical Properties: While both are chlorinated naphthalenes, their physical properties differ. This compound is typically described as a clear, colorless to amber oily viscous liquid nih.govsolubilityofthings.cominchem.org. In contrast, 2-Chloronaphthalene is often characterized as an off-white crystalline powder nih.govwikipedia.org. Their melting and boiling points also vary: this compound has a melting point around -20 °C ottokemi.comsigmaaldrich.comottokemi.cominchem.org and a boiling point of approximately 263 °C wikipedia.org or 111-113 °C at 5 mmHg sigmaaldrich.comchemicalbook.com. 2-Chloronaphthalene, on the other hand, has a melting point of 59 °C accustandard.comnih.govwikipedia.org and a boiling point of 255 °C wikipedia.org or 256 °C chemicalbook.com.
Synthesis and Separation: The direct chlorination of naphthalene typically produces both isomers, with this compound often being the major product chemicalbook.comchemicalbook.inchemicalbook.comguidechem.comwikipedia.orgresearchgate.net. Due to their similar boiling points and chemical properties, separating these isomers often requires careful fractional distillation or crystallization techniques chemicalbook.comchemicalbook.inguidechem.com. For example, fractional crystallization by partial freezing or crystallization of its picrate (B76445) derivative has been employed for purification chemicalbook.in. Research has also explored methods for separating them, such as using specific chromatographic conditions google.com.
Reactivity and Applications: While both isomers can be used in synthesis, their specific applications can differ. For example, 2-Chloronaphthalene has been studied for its use in the production of fullerenes wikipedia.org, whereas this compound has found applications in photovoltaic devices and as a solvent additive thermofisher.comfishersci.besigmaaldrich.comchemicalbook.comsigmaaldrich.comottokemi.comsigmaaldrich.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloronaphthalene | |
|---|---|---|
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InChI |
InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
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InChI Key |
JTPNRXUCIXHOKM-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2Cl | |
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Molecular Formula |
C10H7Cl | |
| Record name | 1-CHLORONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID2024791 | |
| Record name | 1-Chloronaphthalene | |
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Molecular Weight |
162.61 g/mol | |
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Physical Description |
1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992), Colorless to amber oily liquid; [CAMEO], OILY COLOURLESS LIQUID. | |
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Boiling Point |
505 °F at 760 mmHg (NTP, 1992), 259.3 °C @ 760 mm Hg, 260 °C | |
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Flash Point |
250 °F (NTP, 1992), 121 °C, 250 °F (121 °C) (closed cup), 121 °C c.c. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in benzene, petroleum ether, alcohol, In water, 17.4 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (poor) | |
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Density |
1.1938 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.19382 @ 20 °C/4 °C, Relative density (water = 1): 1.2 | |
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Vapor Density |
5.6 (Air= 1), Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
1 mmHg at 177.1 °F ; 100 mmHg at 356.7 °F; 760 mmHg at 498.7 °F (NTP, 1992), 0.02 [mmHg], 0.029 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4 | |
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Color/Form |
Oily liquid | |
CAS No. |
90-13-1, 25586-43-0 | |
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Melting Point |
-9 to -4 °F (NTP, 1992), -2.5 °C, -2.3 °C | |
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Synthesis and Derivatization Methodologies
Direct Chlorination of Naphthalene (B1677914)
The most straightforward method for synthesizing 1-chloronaphthalene (B1664548) is the direct chlorination of naphthalene. wikipedia.orgchemicalbook.com This process involves treating molten naphthalene with chlorine gas, which leads to the substitution of a hydrogen atom on the naphthalene ring with a chlorine atom. However, the reaction is not perfectly selective and typically yields a mixture of products.
Various catalytic systems are employed to facilitate the direct chlorination of naphthalene and influence the reaction's efficiency and selectivity. Lewis acids are common catalysts for this type of reaction. google.com Research has shown that catalysts such as zinc, iodine, antimony trichloride, and iron and copper chlorides are effective. chemicalbook.comguidechem.comgoogle.com
In a study screening 21 different metal chlorides and oxides for their activity in the electrophilic chlorination of naphthalene, copper(II) chloride (CuCl₂) demonstrated the highest activity over a temperature range of 200-350 °C, acting as a potent chlorinating agent. nih.govacs.orgresearchgate.net Iron(II) and iron(III) chlorides were also found to be highly active, although within a narrower temperature range of 200-250 °C. nih.govacs.org The efficiency of CuCl₂·2H₂O at 250 °C was significantly higher than other tested chlorides. nih.govresearchgate.net
Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of unwanted byproducts. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants.
For instance, using zinc as a catalyst, the reaction is typically conducted at a temperature of 90-95°C for 3 to 6 hours. chemicalbook.comguidechem.com The molar ratio of naphthalene to chlorine is maintained between 1:0.84 and 1:1.17, with the catalyst constituting 0.4-0.5% of the naphthalene's weight. guidechem.comchemicalbook.com Under these conditions, an average yield of 81.7% for this compound can be achieved. chemicalbook.comguidechem.com An alternative set of conditions involves using iodine as a catalyst in a chlorobenzene (B131634) solvent at a lower temperature range of 60-70°C, with the reaction proceeding for 6 hours. guidechem.com
A significant challenge in the direct chlorination of naphthalene is the concurrent formation of co-products. The reaction invariably produces a mixture of the two possible monochlorinated isomers: this compound and 2-chloronaphthalene (B1664065). wikipedia.org The amount of the 2-chloro isomer produced can range from 2% to 20%. guidechem.com
Furthermore, the reaction can proceed beyond monosubstitution, leading to the formation of more highly substituted derivatives such as dichloro- and trichloronaphthalenes. wikipedia.orgchemicalbook.com The separation of these products can be challenging due to the similar chemical properties and boiling points of the isomers. guidechem.comchemicalbook.com
Electrophilic Aromatic Substitution Approaches
The direct chlorination of naphthalene is a classic example of an electrophilic aromatic substitution (EAS) reaction. guidechem.com In EAS reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. Naphthalene is more reactive than benzene (B151609) in these reactions and can often be halogenated without a catalyst. wikipedia.orgpearson.com
Several chlorinating agents can be used for the synthesis of this compound. The most common is molecular chlorine (Cl₂). guidechem.com Other reagents, such as sulfuryl chloride (SO₂Cl₂), can also be employed, yielding products similar to those obtained with molecular chlorine. guidechem.comrsc.org
The mechanism of electrophilic aromatic substitution involves a two-step process. uci.edu First, the electrophile (e.g., a polarized chlorine molecule or a chloronium ion) attacks the π-electron system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. uci.edu In the second step, a base (which can be a solvent molecule or another species in the reaction mixture) removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. uci.edu
In the electrophilic substitution of naphthalene, the position of substitution is highly regioselective. The reaction preferentially occurs at the C1 (or alpha) position rather than the C2 (or beta) position. nih.govacs.org This preference is dictated by the relative stability of the carbocation intermediates formed during the reaction.
When the electrophile attacks the alpha-position, the resulting arenium ion is more stable because its positive charge can be delocalized over the naphthalene ring system through more resonance structures, including several that keep one of the benzene rings fully aromatic. wikipedia.org In contrast, attack at the beta-position leads to a less stable intermediate with fewer resonance structures that preserve an intact benzene ring. wikipedia.org This energetic difference results in a lower activation energy for alpha-substitution, making it the kinetically favored pathway.
Alternative Synthesis Pathways
While the direct chlorination of naphthalene remains a primary industrial route, alternative pathways offer distinct advantages, particularly in laboratory settings or for achieving specific purity profiles.
A classic alternative for the synthesis of this compound involves the diazotization of a primary aromatic amine, followed by a copper(I) chloride-mediated replacement of the diazonium group. This process, known as the Sandmeyer reaction, is particularly useful for small-scale production where high purity is desired. guidechem.com
The synthesis commences with the diazotization of 1-naphthylamine (B1663977). In this step, 1-naphthylamine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt, 1-naphthalenediazonium chloride. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.
Following the formation of the diazonium salt, the solution is added to a solution of copper(I) chloride. The copper(I) catalyst facilitates the displacement of the diazonium group (-N₂) by a chloride ion, resulting in the formation of this compound and the evolution of nitrogen gas.
Reaction Scheme:
C₁₀H₇NH₂ (1-Naphthylamine) + NaNO₂ + 2HCl → C₁₀H₇N₂⁺Cl⁻ (1-Naphthalenediazonium chloride) + NaCl + 2H₂O
C₁₀H₇N₂⁺Cl⁻ + CuCl → C₁₀H₇Cl (this compound) + N₂ + CuCl
This method, while effective, generates significant aqueous waste and requires careful control of the reaction conditions due to the instability of the diazonium salt.
The traditional methods for synthesizing this compound, such as direct chlorination using chlorine gas and the Sandmeyer reaction, present several challenges from a green chemistry perspective. These challenges include the use of hazardous reagents (chlorine gas, nitrous acid), the generation of significant waste streams (isomeric byproducts, acidic aqueous waste), and often, high energy consumption.
In an effort to align with the principles of green chemistry, research is exploring more environmentally benign approaches. Key areas of focus include:
Alternative Chlorinating Agents: Replacing hazardous chlorine gas with safer alternatives is a key goal. Sulfuryl chloride (SO₂Cl₂) can be used as a liquid chlorinating agent, which is easier to handle than gaseous chlorine. guidechem.com However, it still generates stoichiometric amounts of waste (HCl and SO₂). Research into catalytic systems that can utilize less hazardous chlorine sources, such as metal chlorides, is ongoing.
Solvent Selection: The use of greener solvents or solvent-free conditions is another important consideration. Traditional chlorination reactions are often carried out in chlorinated solvents like chlorobenzene. guidechem.com Exploring the use of more benign solvents or designing processes that can be run without a solvent would significantly reduce the environmental impact.
While a completely "green" synthesis of this compound has yet to be widely adopted on an industrial scale, the application of these principles is driving innovation towards more sustainable manufacturing processes.
Synthesis of this compound Derivatives
This compound serves as a versatile starting material for the synthesis of a variety of naphthalene derivatives, including those with significant pharmaceutical applications.
This compound and its derivatives are important intermediates in the synthesis of several pharmaceutical compounds. The chlorine atom at the 1-position can be displaced or the naphthalene ring system can be further functionalized. A notable example is the synthesis of antifungal agents like Naftifine and Terbinafine.
In the synthesis of these allylamine (B125299) antifungals, 1-chloromethylnaphthalene is a key intermediate. 1-Chloromethylnaphthalene can be synthesized from naphthalene via chloromethylation. This intermediate then undergoes nucleophilic substitution with an appropriate amine to build the core structure of the drug. For instance, the synthesis of Terbinafine involves the reaction of monomethylamine with both 1-chloromethylnaphthalene and 1-chloro-6,6-dimethyl-2-heptene-4-yne in a one-step process. google.com Similarly, the synthesis of Naftifine involves the reaction of N-methyl-1-naphthylmethylamine (derived from 1-chloromethylnaphthalene) with cinnamyl chloride. guidechem.comgoogle.com
| Pharmaceutical Compound | Starting Material Derived from this compound | Therapeutic Use |
|---|---|---|
| Naftifine | 1-Chloromethylnaphthalene | Topical Antifungal |
| Terbinafine | 1-Chloromethylnaphthalene | Oral and Topical Antifungal |
Dehydrochlorination is a chemical reaction that involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, typically resulting in the formation of a double bond. While the direct dehydrochlorination of this compound to form a naphthyne intermediate is a known reaction in specialized contexts (e.g., in the presence of a very strong base), a more common application of dehydrochlorination is seen in the synthesis of substituted naphthalenes from more highly chlorinated precursors.
For example, the partial dehydrochlorination of naphthalene tetrachlorides can lead to the formation of trichloronaphthalenes and dichloronaphthalenes. rsc.orgrsc.org This process is important for accessing specific isomers of polychlorinated naphthalenes that may not be readily available through direct chlorination.
The dehydrochlorination is typically effected by treatment with a base, such as an alkali metal hydroxide (B78521) or an alkoxide, often in an alcoholic solvent at elevated temperatures. The regioselectivity of the elimination (i.e., which hydrogen atom is removed) depends on the specific structure of the chlorinated naphthalene and the reaction conditions.
While the dehydrochlorination of this compound itself to produce other simple naphthalene derivatives is less common, the principle of dehydrochlorination is a valuable tool in the broader chemistry of chlorinated naphthalenes for the synthesis of a variety of derivatives.
Reactivity and Reaction Mechanisms
Electrophilic Substitution Reactions on the Naphthalene (B1677914) Ring
Electrophilic aromatic substitution in naphthalene derivatives like 1-chloronaphthalene (B1664548) is a key class of reactions. The chlorine atom significantly influences both the rate and the position of the incoming electrophile.
The chlorine atom exerts two opposing electronic effects on the naphthalene ring: the inductive effect (-I) and the resonance effect (+M). uva.es Chlorine is more electronegative than carbon, and therefore withdraws electron density from the ring via the sigma bond, which deactivates the ring towards electrophilic attack compared to unsubstituted naphthalene. docbrown.info Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the naphthalene ring, which tends to activate the ring. uva.es
While the chlorine atom deactivates the entire ring, its resonance effect preferentially directs incoming electrophiles to the ortho and para positions. In the context of this compound, this corresponds to positions 2, 4, 5, and 7. The resonance structures show an increase in electron density at the ortho (position 2) and para (position 4) carbons of the chlorinated ring. docbrown.info
Electrophilic attack on the unsubstituted ring is also a possibility. Naphthalene itself preferentially undergoes electrophilic substitution at the α-position (C1 or C4) because the carbocation intermediate formed is more stabilized by resonance. brainly.inpearson.comlibretexts.org In this compound, the positions of the other ring (C5, C6, C7, C8) are also potential sites for substitution. The directing effect of the chlorine atom and the inherent reactivity of the naphthalene ring system combine to determine the final product distribution. For many electrophilic substitutions, the major products are the 1-chloro-4-substituted naphthalene and substitution at the 5- and 8-positions. For example, the nitration of this compound yields a mixture of 1-chloro-2-nitronaphthalene, 1-chloro-4-nitronaphthalene, 1-chloro-5-nitronaphthalene, and 1-chloro-8-nitronaphthalene, with the 4-, 5-, and 8-isomers often predominating.
Nucleophilic Substitution Reactions of the Chlorine Atom
Aryl halides like this compound are generally resistant to nucleophilic substitution reactions under standard conditions. libretexts.org The carbon-chlorine bond is strengthened by partial double bond character due to resonance, and the SN2 backside attack is sterically hindered by the aromatic ring. wikipedia.orgchemistrysteps.com However, under forcing conditions or with the presence of activating groups, nucleophilic aromatic substitution (SNAr) can occur. wikipedia.orgchemistrysteps.com
The displacement of the chlorine atom in this compound by a hydroxyl group or an amino group requires vigorous reaction conditions, as there are no strong electron-withdrawing groups to activate the ring for nucleophilic attack. libretexts.orglibretexts.org
The synthesis of 1-naphthol (B170400) from this compound can be achieved through hydrolysis, typically under high temperature and pressure with aqueous sodium hydroxide (B78521). This reaction is an example of a nucleophilic aromatic substitution where the hydroxide ion acts as the nucleophile.
Similarly, the formation of 1-naphthylamine (B1663977) from this compound can be accomplished by reaction with ammonia (B1221849) or its derivatives at high temperatures and pressures, often in the presence of a copper catalyst (a variation of the Bucherer reaction or related aminations). wikipedia.org Industrial preparations of 1-naphthylamine, however, more commonly involve the reduction of 1-nitronaphthalene. wikipedia.orggoogle.comprepchem.com
The mechanism for nucleophilic substitution on an unactivated aryl halide like this compound can proceed through an addition-elimination (SNAr) pathway. This involves the initial attack of the nucleophile on the carbon atom bearing the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.comlibretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.orgchemistrysteps.com
The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions, which can stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgchemistrysteps.comlibretexts.org Since this compound lacks such activating groups, the Meisenheimer complex is less stable, and more extreme conditions are required to overcome the high activation energy of the reaction.
Radical Reactions and Photolytic Processes
This compound can participate in reactions involving radical intermediates, particularly when exposed to ultraviolet (UV) light or high temperatures.
Hexane (B92381) solutions of this compound absorb UV light at wavelengths above 290 nm, which suggests a potential for direct photolysis in sunlight. nih.govguidechem.com Laboratory experiments have shown that irradiation of an aqueous solution of this compound with light of wavelengths greater than 290 nm resulted in a 26% photodegradation over 20 hours. nih.govguidechem.com
The photolysis of this compound can proceed through the homolytic cleavage of the carbon-chlorine bond to generate a naphthyl radical and a chlorine radical. acs.org In the presence of a hydrogen-donating solvent, the naphthyl radical can abstract a hydrogen atom to form naphthalene. acs.org Photoreduction to naphthalene is enhanced in the presence of electron donors like triethylamine. acs.org This suggests a mechanism involving electron transfer to form the radical anion of this compound, which then expels a chloride ion to form the naphthyl radical. acs.orgacs.org In the absence of efficient hydrogen donors, the naphthyl radicals can also dimerize to form binaphthyls. acs.org
Furthermore, this compound can be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals. guidechem.com The estimated atmospheric half-life for this vapor-phase reaction is about one day. guidechem.com
Photoconversion Kinetics and Product Identification in Aquatic Systems
In aqueous environments, the photoconversion of this compound has been shown to follow first-order kinetics. researchgate.net This indicates that the rate of the reaction is directly proportional to the concentration of this compound. The transformation process leads to a variety of products resulting from distinct chemical reactions. researchgate.net Product analysis confirms that the photoconversion pathway includes an initial dechlorination step, followed by subsequent oxidative ring opening. researchgate.net While specific product identification for this compound photolysis involves complex analysis, studies on the related compound 2-chloronaphthalene (B1664065) have identified multiple photoproducts, including various hydroxylated derivatives, which are formed through these reaction pathways. nih.gov
Photoconversion Kinetics and Reaction Stages for this compound
| Parameter | Description | Reference |
|---|---|---|
| Kinetic Model | The photoconversion process in aqueous solutions fits well with a first-order kinetic equation. | researchgate.net |
| Initial Stage | The primary reaction is dechlorination, where the chlorine atom is cleaved from the naphthalene ring. | researchgate.net |
| Later Stage | Following dechlorination, the molecule undergoes oxidative ring opening and further degradation into smaller compounds. | researchgate.net |
Influence of Environmental Factors on Photoconversion (e.g., Fe³⁺, NO₂⁻)
Effect of Inorganic Ions on this compound Photoconversion
| Ion | Effect on Photoconversion Rate | Mechanism | Reference |
|---|---|---|---|
| Fe³⁺ (Ferric Iron) | Promotes/Accelerates | Generates hydroxyl radicals (·OH), which induce indirect photooxidation. | researchgate.net |
| NO₂⁻ (Nitrite) | Promotes/Accelerates | Generates hydroxyl radicals (·OH) upon photolysis, enhancing the degradation rate. | researchgate.netnih.gov |
Catalytic Conversion and Isomerization
In addition to photochemical reactions, this compound can be transformed through catalytic processes, most notably isomerization to its structural isomer, 2-chloronaphthalene.
Zeolite-Catalyzed Isomerization to 2-Chloronaphthalene
The isomerization of this compound to 2-chloronaphthalene can be achieved using solid acid catalysts, particularly zeolites. While much of the research has focused on the analogous isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene, the principles are directly applicable. nih.govbcrec.id Zeolites such as BEA (beta) provide the acidic sites necessary to facilitate the intramolecular rearrangement of the chlorine atom on the naphthalene ring. nih.govbcrec.id The reaction conditions, including temperature and whether the reaction is carried out in a liquid or vapor phase, have a substantial impact on the catalyst's performance and stability. nih.gov Studies on similar reactions have shown that conducting the isomerization in the liquid phase can prolong the catalyst's lifetime compared to the vapor phase. nih.gov
Catalyst Deactivation and Regeneration in Isomerization Processes
A significant challenge in the industrial application of zeolite-catalyzed isomerization is the deactivation of the catalyst over time. mdpi.com The primary mechanism of deactivation in such hydrocarbon transformations is fouling, which involves the formation and deposition of carbonaceous material, known as coke, on the active sites and within the pores of the zeolite. nih.govresearchgate.net This blockage prevents reactant molecules from accessing the catalytic sites, leading to a decline in activity. researchgate.net
Catalyst activity can often be restored through a regeneration process. slideshare.net The most common method is to burn the coke off the catalyst surface by heating it in the presence of air or a controlled oxygen stream, a process known as calcination. rsc.org However, this process must be carefully managed to avoid "hot spots"—localized areas of very high temperature—which can cause irreversible thermal damage, such as sintering, to the catalyst structure. researchgate.net
Catalyst Deactivation and Regeneration in Isomerization
| Process | Description | Key Considerations | Reference |
|---|---|---|---|
| Deactivation Mechanism | Primarily caused by fouling due to the deposition of coke (carbonaceous material) on the catalyst's active sites and pores. | Coke blocks access to active sites, reducing catalytic efficiency. | nih.govresearchgate.net |
| Regeneration Method | Coke-burning (calcination) via controlled heating in the presence of an oxygen-containing gas. | Care must be taken to avoid thermal damage (sintering) to the catalyst from "hot spots". | researchgate.netrsc.org |
Electrochemical Reductive Dechlorination
Electrochemical reductive dechlorination represents a promising method for the transformation of chlorinated aromatic compounds like this compound into less toxic substances. electrochem.org This technique utilizes an electric current to drive the cleavage of carbon-chlorine bonds. The process can occur directly at the electrode surface or, more efficiently, through indirect reduction mediated by other molecules. electrochemsci.orgprovectusenvironmental.com
In mediated electrochemical reduction, a substance known as a mediator is used to shuttle electrons from the cathode to the target compound, in this case, this compound. electrochem.org Research has demonstrated that the radical anion of naphthalene is an effective mediator for the dechlorination of its chlorinated counterpart. researchgate.netacs.org
The process is initiated by the electrochemical reduction of naphthalene, which is also the product of this compound dechlorination, at the cathode to form the naphthalene radical anion. electrochem.orgacs.org This highly reactive radical anion then transfers an electron to a this compound molecule, causing the cleavage of the carbon-chlorine bond and regenerating the naphthalene molecule. acs.org This regenerated naphthalene can then be reduced again at the cathode, continuing the catalytic cycle. researchgate.net
This system can be considered autocatalytic because the product of the dechlorination reaction (naphthalene) serves as the precursor to the mediator. acs.orgnih.gov The reaction rate can be significantly accelerated by introducing an excess amount of naphthalene into the system from the beginning of the process. researchgate.netnih.gov Studies have shown that while other mediators like anthracene (B1667546) and diphenylanthracene can be used, naphthalene provides a sufficiently rapid reaction rate for complete dechlorination. electrochem.org The reactions are typically carried out in a solvent such as dimethylformamide (DMF) with a supporting electrolyte like tetra-n-butylammonium perchlorate. researchgate.netacs.org
The proposed reaction mechanism is as follows:
Naphthalene + e⁻ → Naphthalene•⁻ (Formation of the mediator at the cathode)
Naphthalene•⁻ + this compound → Naphthalene + this compound•⁻ (Electron transfer to the substrate)
This compound•⁻ → Naphthyl radical• + Cl⁻ (Cleavage of the C-Cl bond)
Naphthyl radical• + H⁺ + e⁻ → Naphthalene (Formation of the final product)
The electrochemical reductive dechlorination of this compound using a naphthalene radical anion mediator has been shown to be highly efficient, achieving complete (>99.99%) dechlorination in under an hour under specific laboratory conditions. acs.orgnih.gov The current efficiency, a measure of how effectively the electrons are used in the desired reaction, can even exceed 100%, suggesting the involvement of a one-electron reaction process in addition to the primary two-electron pathway. acs.org
The efficiency of the process remains high even in the presence of small amounts of water (e.g., 0.3% v/v), which is a significant advantage for practical applications. acs.orgnih.gov The table below summarizes key findings related to the reaction kinetics and efficiency.
| Parameter | Finding |
| Dechlorination Efficiency | >99.99% acs.orgnih.gov |
| Reaction Time | < 1 hour nih.gov |
| Reaction Order (Substrate) | 0.5 researchgate.netnih.gov |
| Reaction Order (Mediator) | 1 researchgate.netnih.gov |
| Rate-Determining Step | Reaction of naphthalene radical anion with this compound acs.orgacs.org |
| Current Efficiency | Can exceed 100% acs.org |
These findings underscore the potential of mediated electrochemical reduction as a rapid and thorough method for the remediation of this compound.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Rotational Spectroscopy for Gas-Phase Structure Elucidation
High-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy has been employed to investigate the gas-phase structure of 1-Chloronaphthalene (B1664548) uva.esuva.esresearchgate.netresearcher.life. This technique allows for the precise determination of molecular parameters by analyzing the rotational transitions of molecules in a supersonic expansion. The study of this compound revealed that it exists as a single, planar conformer uva.esresearchgate.netchemistryviews.org. The intensity of the observed spectral lines enabled the detection of all heavy atom isotopologues in their natural abundance, including those with 13C and 37Cl isotopes, which contributed to a more accurate structural determination uva.eschemistryviews.org.
Determination of Rotational and Centrifugal Distortion Constants
The rotational spectrum of this compound yields fundamental rotational constants (A, B, C) and centrifugal distortion constants. These constants are directly related to the molecule's moments of inertia and provide insights into its three-dimensional shape and deviations from a rigid rotor model uva.esuva.eschemistryviews.org. The analysis of these parameters, derived from the fitting of experimental spectral lines, allows for the calculation of precise interatomic distances and bond angles, contributing to an accurate experimental structure uva.esresearchgate.net. The experimental determination of these constants is crucial for understanding the molecule's behavior in the gas phase and for its identification in astrophysical environments uva.es.
Table 1: Representative Rotational and Centrifugal Distortion Constants for this compound
| Constant Type | Value (MHz) | Reference |
| A | [Value A] | uva.es |
| B | [Value B] | uva.es |
| C | [Value C] | uva.es |
| DJ | [Value DJ] | uva.es |
| DJK | [Value DJK] | uva.es |
| DK | [Value DK] | uva.es |
Note: [Value A], [Value B], [Value C], [Value DJ], [Value DJK], [Value DK] represent placeholder values for demonstration as specific numerical data were not directly extracted for this table from the provided snippets.
Nuclear Quadrupole Coupling Constants Analysis
The presence of the chlorine atom in this compound allows for the analysis of its nuclear quadrupole coupling (NQC) constants. These constants arise from the interaction between the chlorine nucleus's quadrupole moment and the electric field gradient at the nucleus, providing detailed information about the electronic environment around the chlorine atom and the nature of the C-Cl bond uva.esuva.eschemistryviews.org. The analysis of the hyperfine structure in the rotational spectrum, caused by the NQC, is essential for a complete structural and electronic characterization uva.eschemistryviews.org. The NQC tensor components reveal insights into the inductive (-I) and mesomeric (+M) effects of the chlorine atom on the naphthalene (B1677914) ring system uva.eschemistryviews.org.
Table 2: Representative Nuclear Quadrupole Coupling (NQC) Parameters for this compound
| Parameter Type | Value (MHz) | Reference |
| χaa | [Value χaa] | uva.es |
| χbb | [Value χbb] | uva.es |
| χcc | [Value χcc] | uva.es |
| η | [Value η] | uva.es |
Note: [Value χaa], [Value χbb], [Value χcc], [Value η] represent placeholder values for demonstration as specific numerical data were not directly extracted for this table from the provided snippets.
Vibrational Spectroscopy Studies (IR, Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules ucd.ie. For this compound, these methods provide a unique vibrational fingerprint that can be used for identification and structural analysis. Studies have observed various vibrational bands corresponding to C-H stretching, C=C ring stretching, C-Cl stretching, and ring deformation modes nih.govacs.orgniscpr.res.innih.govacs.org.
Conformational Analysis and Molecular Dynamics
This compound is considered a rigid molecule with a single planar conformation uva.eschemistryviews.org. Therefore, "conformational analysis" in this context refers to the detailed interpretation of vibrational modes and how they reflect the molecular structure and electronic distribution. Vibrational spectroscopy can provide information about the subtle structural distortions induced by the chlorine substituent on the naphthalene core uva.esniscpr.res.in. For instance, studies on charge transfer complexes involving this compound have used vibrational spectroscopy to analyze changes in molecular structure and dynamics upon photoexcitation, revealing shifts in vibrational frequencies that indicate bond rearrangements and electron redistribution acs.orgnih.govacs.org.
Table 3: Representative Vibrational Frequencies for this compound
| Mode Description | Frequency (cm⁻¹) | Spectroscopy (IR/Raman) | Reference |
| C-H Stretching | [~3050-3080] | IR, Raman | niscpr.res.innih.gov |
| C=C Ring Stretching (in-plane) | [~1500-1600] | IR, Raman | niscpr.res.innih.gov |
| C-Cl Stretching | [~700-750] | IR, Raman | niscpr.res.innih.gov |
| Ring Deformation (out-of-plane) | [~100-200] | IR, Raman | niscpr.res.in |
Note: The frequencies listed are representative values for typical modes in similar aromatic systems and specific assignments for this compound would require detailed experimental data.
Computational Chemistry Approaches
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool used to predict and understand the electronic structure and reactivity of molecules like this compound nih.govacs.orgaip.orgrsc.orgfigshare.comresearchgate.netacs.org. DFT calculations provide insights into optimized molecular geometries, electronic energy levels (such as HOMO and LUMO), charge distributions, and vibrational frequencies. These theoretical predictions are often compared with experimental data to validate computational models and gain a deeper understanding of molecular properties uva.esnih.govacs.orgrsc.org.
DFT calculations have been used to model the electronic transitions and vibrational modes of this compound, particularly in the context of charge transfer complexes. These studies reveal how the chlorine atom influences the electron density distribution within the naphthalene ring, affecting bond lengths and angles uva.esnih.govacs.org. For example, DFT calculations can predict the effects of the chlorine atom's inductive (-I) and mesomeric (+M) effects on the electronic structure uva.es. Furthermore, DFT can be employed to predict reaction pathways and identify potential sites of reactivity, such as electrophilic or nucleophilic attack, based on calculated electron densities and frontier molecular orbital energies nih.govacs.orgrsc.org.
Table 4: Representative DFT Calculated Properties for this compound
| Property | Calculated Value | Method/Basis Set (Example) | Reference |
| HOMO Energy (eV) | [Value HOMO] | B3LYP/6-31G | acs.orgaip.org |
| LUMO Energy (eV) | [Value LUMO] | B3LYP/6-31G | acs.orgaip.org |
| Dipole Moment (D) | [Value Dipole] | B3LYP/6-31G | acs.orgstenutz.eu |
| C-Cl Bond Length (Å) | [Value C-Cl] | B3LYP/6-31G | uva.esnih.govacs.org |
| Naphthalene Ring Planarity | Planar | DFT | uva.esresearchgate.net |
Note: Specific numerical values for DFT calculations depend heavily on the chosen functional and basis set. The values provided are illustrative of the types of properties calculated.
Environmental Chemistry and Degradation Studies
Biodegradation Pathways and Microbial Metabolism
Bacterial Adaptation Strategies to 1-Chloronaphthalene (B1664548) Assimilation
Environmental bacteria can develop enhanced capabilities to degrade recalcitrant compounds through adaptation. Studies have demonstrated that prolonged exposure to this compound can lead to significant improvements in its biodegradation efficiency by specific bacterial strains. For instance, research involving bacteria from the Pseudomonas and Serratia genera, after a 12-month exposure period to this compound, showed an increase in degradation efficiency from 55% to approximately 70% nih.gov. These adaptive strategies involve complex cellular modifications, including alterations in cell wall and membrane structures, and an increased production of extracellular polymeric substances, such as polysaccharides nih.gov. These changes can influence the bioavailability and uptake of the compound by the bacterial cells mdpi.com.
Table 1: Bacterial Adaptation for this compound Degradation
| Bacterial Strain Type | Exposure Period | Degradation Efficiency (Unexposed) | Degradation Efficiency (Exposed) |
| Pseudomonas / Serratia | 12 months | 55% | 70% |
Chemical Degradation and Remediation Technologies
Advanced Oxidation Processes for Removal
Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants by generating highly reactive species, primarily hydroxyl radicals (·OH). Photodegradation, a type of AOP, has been investigated for this compound. Laboratory studies exposing aqueous solutions of this compound to UV light (> 290 nm) resulted in a photodegradation rate of 26% nih.gov. Furthermore, photoconversion under simulated sunlight can be accelerated by the presence of hydroxyl radicals, which can be generated by species like NO, NO₂, Fe, and Fe in natural waters smolecule.com.
Table 2: Advanced Oxidation Processes for this compound Removal
| AOP Type | Degradation/Photoconversion Efficiency (%) | Conditions/Notes |
| Photodegradation | 26% | Aqueous solution, UV light (> 290 nm) nih.gov |
| Photoconversion | Not specified | Simulated sunlight, accelerated by hydroxyl radicals (·OH) smolecule.com |
Catalytic Degradation on Metal Oxides
Catalytic degradation using metal oxides offers a promising route for the removal of this compound. Research into the gaseous degradation of this compound using different crystalline forms of aluminum oxide (Al₂O₃) revealed varying efficiencies. Micro/nano-γ-Al₂O₃ exhibited the highest degradation efficiency (DE) of 92.2%, attributed to its defective spinel structure, large surface area, pore volume, and abundance of surface-adsorbed oxygen species and acid sites. Micro/nano-η-Al₂O₃ showed lower DE, followed by regular α-Al₂O₃ researchgate.net, rsc.org.
Table 3: Catalytic Degradation of this compound on Metal Oxides
| Catalyst Type | Degradation Efficiency (%) | Conditions |
| micro/nano-γ-Al₂O₃ | 92.2% | Gaseous degradation |
| micro/nano-η-Al₂O₃ | < 92.2% | Gaseous degradation |
| regular α-Al₂O₃ | < 92.2% | Gaseous degradation |
Hydrodechlorination and Side Chlorination Reactions during Degradation
The degradation of this compound can involve hydrodechlorination, where the chlorine atom is removed and replaced by hydrogen, and side chlorination reactions, which can lead to the formation of polychlorinated naphthalenes (PCNs). For example, during the catalytic degradation of this compound over Al₂O₃, naphthalene (B1677914) and dichloronaphthalenes (DiCNs), such as 1,4-DiCN and 1,6-DiCN, were detected as products, indicating the occurrence of both hydrodechlorination and side chlorination researchgate.net, rsc.org. The yield ratios for these products ranged from 7.3 to 13.3 researchgate.net, rsc.org. The percentage of intermediates formed via these reactions over different Al₂O₃ catalysts were reported as 9.1% for α-Al₂O₃, 4.5% for η-Al₂O₃, and 4.4% for γ-Al₂O₃ researchgate.net, rsc.org. Studies on the hydrodechlorination of other chlorinated naphthalenes, like 1,2,3,4-tetrachloronaphthalene, have elucidated pathways where specific positions are preferentially dechlorinated, and reverse chlorination reactions can also occur rsc.org. For instance, during the hydrodechlorination of 1,2,3,4-tetrachloronaphthalene, the formation of 1,2,4-trichloronaphthalene (B3065497) (CN-14) exceeded that of 1,2,3-trichloronaphthalene (B75381) (CN-13), suggesting a preference for dechlorination at the β-position rsc.org.
Table 4: Hydrodechlorination and Side Chlorination Intermediates in this compound Degradation
| Reaction Type | Intermediate Product(s) | Percentage (%) / Yield Ratio | Source |
| Hydrodechlorination / Side Chlorination | Naphthalene | Yield Ratio: 7.3–13.3 | researchgate.net, rsc.org |
| Hydrodechlorination / Side Chlorination | 1,4/1,6-Dichloronaphthalene (DiCN) | Yield Ratio: 7.3–13.3 | researchgate.net, rsc.org |
| Hydrodechlorination / Side Chlorination | Intermediates formed via these reactions (general) | α-Al₂O₃: 9.1% η-Al₂O₃: 4.5% γ-Al₂O₃: 4.4% | researchgate.net, rsc.org |
| Hydrodechlorination (of CN-27) | 1,2,4-Trichloronaphthalene (CN-14) vs 1,2,3-Trichloronaphthalene (CN-13) | CN-14 > CN-13 (71.5%–77.7% of total TrCN) | rsc.org |
Electrochemical Remediation for Decontamination
Electrochemical reduction offers a highly efficient method for the complete dechlorination of this compound. Investigations have shown that using electrochemical reduction with naphthalene radical anion as a mediator can achieve complete (>99.99%) dechlorination of this compound in less than one hour. This process typically occurs in solvents like tetra-n-butylammonium perchlorate/dimethylformamide and is considered to proceed autocatalytically acs.org, nih.gov. This technique leverages the redox properties of naphthalene to facilitate the removal of the chlorine atom from this compound, offering a potent remediation strategy for contaminated environments acs.org, nih.gov, researchgate.net.
Table 5: Electrochemical Remediation of this compound
| Method | Degradation Efficiency | Time | Medium/Mediator |
| Electrochemical reduction with naphthalene radical anion as mediator | >99.99% | < 1 hour | Tetra-n-butylammonium perchlorate/dimethylformamide solution acs.org, nih.gov |
Compound List
this compound (1-CN)
Naphthalene
1,4-Dichloronaphthalene (1,4-DiCN)
1,6-Dichloronaphthalene (1,6-DiCN)
1,2-Dichloronaphthalene (1,2-DiCN)
1,3-Dichloronaphthalene (1,3-DiCN)
2,3-Dichloronaphthalene (2,3-DiCN)
1,2,3-Trichloronaphthalene (1,2,3-TrCN)
1,2,4-Trichloronaphthalene (1,2,4-TrCN)
1-Monochloronaphthalene (1-MoCN)
2-Monochloronaphthalene (2-MoCN)
1,2,3,4-Tetrachloronaphthalene (CN-27)
1,2,3,4,6-Pentachloronaphthalene (CN-50)
1,2,4,6/7-Tetrachloronaphthalenes (CN-33/34)
Octachloronaphthalene (CN-75)
3-Chlorosalicylic acid
8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene
Hydroxyl radicals (·OH)
Oxygen species (O₂⁻, O⁻, O²⁻)
Toxicological and Ecotoxicological Research
Mammalian Toxicity Studies
Research indicates that 1-Chloronaphthalene (B1664548) can elicit various toxic effects in mammalian systems, impacting multiple organ systems.
Studies suggest that this compound has the potential to cause liver damage. Prolonged or repeated exposure to chlorinated naphthalenes, including this compound, has been associated with impaired liver function nih.gov. Specifically, higher chlorinated naphthalenes have been observed to cause histological liver damage in rats following inhalation exposure who.int. While direct quantitative data for this compound's specific hepatic effects in all study types might be limited, the general class of chlorinated naphthalenes is recognized for its hepatotoxic potential coleparmer.com.
Systemic toxicity has been observed with exposure to chlorinated naphthalenes. Higher chlorinated congeners, such as penta-, hexa-, hepta-, and octachlorinated naphthalenes, have been linked to severe systemic disease in cattle, known as bovine hyperkeratosis who.int. In laboratory animals, exposure to chlorinated naphthalenes has also resulted in hyperkeratotic responses, similar to the effects seen in cattle and humans (chloracne) who.intfood.gov.ukfood.gov.uk. While this compound is a lower chlorinated naphthalene (B1677914), the broader class effects indicate a potential for systemic impact, though specific data for hyperkeratosis directly attributed to this compound alone may be less prominent than for more highly chlorinated congeners.
This compound is identified as a substance that may cause respiratory irritation coleparmer.comsigmaaldrich.cominchem.org. Exposure via inhalation can lead to irritation of the respiratory tract. Furthermore, a cohort exposed to Halowax, a mixture of chlorinated naphthalenes, showed an increased incidence of respiratory neoplasms, suggesting potential long-term effects on the respiratory system from this class of compounds nih.gov.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For 1-chloronaphthalene (B1664548), both gas and liquid chromatography methods are widely utilized.
Gas chromatography (GC) is a primary technique for analyzing volatile and semi-volatile organic compounds like this compound. It involves vaporizing the sample and passing it through a column containing a stationary phase, with separation occurring based on volatility and interaction with the stationary phase.
Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, particularly those containing halogens, making it exceptionally well-suited for detecting chlorinated hydrocarbons such as this compound scioninstruments.com. GC-ECD is a common choice for environmental monitoring due to its selectivity and low detection limits. For instance, this compound has been detected in No. 6 fuel oil using GC with an electron capture detector, with a detection limit of 104 parts per million based on a 10 µL sample injection publications.gc.ca. The ECD works by measuring the decrease in a constant electron current when electronegative analytes capture electrons, forming negative ions scioninstruments.com.
Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) provides both separation and identification capabilities. The mass spectrometer fragments the analyte molecules, producing a unique mass spectrum that acts as a fingerprint for identification. GC-MS is robust for identifying and quantifying this compound in various matrices, including environmental samples nih.govsolubilityofthings.com. For example, this compound has been identified in fish samples near the Great Lakes using GC-MS nih.gov. The NIST WebBook also lists GC data for this compound, indicating its common use in GC analysis nist.gov.
High-resolution capillary gas chromatography (HRGC) coupled with electron capture negative ionization mass spectrometry (ECNI-MS) offers enhanced sensitivity and selectivity. ECNI is a form of negative ion chemical ionization (NICI) that is particularly effective for halogenated compounds gcms.cznih.gov. This technique utilizes low-energy electrons to ionize molecules, leading to a high signal-to-noise ratio for electron-capturing species. HRGC/ECNI-MS has been investigated for its potential in analyzing complex mixtures and trace contaminants, providing improved specificity and lower detection limits compared to conventional GC-MS nih.govoup.com. Studies on chlorinated naphthalenes have shown that the concept of molar response in HRGC/EI-MS can be validated, with molar response factors increasing with the degree of chlorination, suggesting the utility of such high-resolution techniques for these compounds researchgate.net.
High-performance liquid chromatography (HPLC) is another powerful separation technique, particularly useful when analytes are not sufficiently volatile for GC or are thermally labile. This compound can be analyzed using HPLC, often after derivatization or when used as a mobile phase component in specialized applications.
In one study, this compound was used as a mobile phase component in HPLC for the selective determination of formaldehyde (B43269) derivatives. In this context, the detection limit for this compound itself, when analyzed under fluorescent detection conditions, was reported as 36 ng mL⁻¹ semanticscholar.org. While this study focused on formaldehyde analysis, it highlights the use of this compound in HPLC mobile phases and its potential detectability via fluorescence. Fluorescence detection is known for its high sensitivity and selectivity for fluorescently labeled compounds or those with inherent fluorescence researchgate.net.
Thin-layer chromatography (TLC) is a simple and cost-effective chromatographic technique used for separating mixtures. It involves a thin layer of adsorbent material (the stationary phase) coated on a plate, with the mobile phase moving up the plate by capillary action. While less quantitative than GC or HPLC, TLC can be used for qualitative or semi-quantitative analysis and for screening purposes. Solvent systems commonly used in TLC for separating non-polar compounds might include mixtures of hexane (B92381) and ethyl acetate (B1210297) khanacademy.org.
Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. It is primarily used for polymer characterization. In some high-temperature applications, this compound serves as a solvent for polymers that are insoluble at lower temperatures, such as polyphenylene sulfide (B99878) (PPS) researchgate.nettandfonline.comunt.educhromatographytoday.com. In these cases, this compound is the mobile phase, and the polymer is dissolved in it for analysis. The high temperatures required (often above 200 °C) are necessary to maintain the solubility of such polymers in solvents like this compound, reducing viscosity and back pressure for efficient analysis unt.educhromatographytoday.com. While not directly analyzing this compound itself in this context, its role as a high-temperature solvent in GPC highlights its physical properties and compatibility with certain analytical systems.
Sample Preparation and Extraction Procedures
Effective sample preparation is critical for accurate analysis, especially when dealing with environmental or complex biological matrices. The goal is to isolate, concentrate, and clean up the analyte of interest before instrumental analysis.
Extraction from Air: For air samples, a common method involves drawing air through a sampling train containing glass-fiber filters and polyurethane foam (PUF) plugs. Chloronaphthalenes adsorbed onto the PUF plugs are then extracted using a solvent, typically toluene (B28343). The extract is evaporated, and the residue is redissolved in hexane for GC/MS analysis. This procedure can achieve a sensitivity of 0.3 ng/m³ nih.gov.
Extraction from Water: Water samples can be extracted using solvents like toluene. A typical procedure involves extracting the water sample with multiple aliquots of toluene in a separatory funnel. The combined organic extract is dried, evaporated, and redissolved in hexane for analysis, often involving chromatography on a silica-packed column. This method can achieve a sensitivity of approximately 200 ng/L nih.gov.
Extraction from Soil and Sediment: Acetone and toluene are commonly used solvents for extracting chloronaphthalenes from soil and sediment samples. The extracted residue is then prepared for analysis nih.gov.
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. For water samples, stacked cartridges (e.g., EC8270 and carbon cartridges) can be used for the extraction of chlorinated hydrocarbons, including this compound. This method allows for the analysis of smaller sample volumes while maintaining required detection limits unitedchem.com. Recoveries for this compound using such SPE methods can be high, with one study reporting 78.5% recovery with a 3.9% relative standard deviation unitedchem.com.
Accelerated Solvent Extraction (ASE): Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to expedite the extraction process. It can be used for extracting semi-volatile organic compounds from solid matrices like soil and sediment, offering advantages in speed and solvent consumption compared to traditional methods like Soxhlet extraction fishersci.com.
Compound List:
this compound
Method Validation and Quality Control in Environmental Analysis of this compound
Ensuring the accuracy, reliability, and reproducibility of analytical data is paramount in environmental monitoring. Method validation and robust quality control (QC) protocols are essential to confirm that analytical procedures are fit for their intended purpose, particularly when assessing the presence and concentration of compounds like this compound in diverse environmental matrices. This section focuses on the critical aspects of validating analytical methods for this compound and implementing effective quality control measures in environmental analysis.
Method Validation Parameters for this compound
Method validation is a systematic process that demonstrates an analytical method's suitability for its intended use. Key parameters evaluated during the validation of methods for this compound in environmental samples typically include:
Linearity and Range: This assesses the method's ability to produce results that are directly proportional to the analyte's concentration within a specified range. For this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. A correlation coefficient (R²) of 0.99 or higher is generally considered indicative of good linearity mastelf.comresearchgate.netuoa.grut.ac.ir. For instance, a calibration curve based on integrated peak intensities for this compound demonstrated good linearity with an R² of 0.992 over a concentration range of 10 ng/mL to 500 ng/mL mdpi.com. The method's working range is then defined based on these results.
Accuracy (Recovery): Accuracy refers to how close the measured value is to the true value. It is often assessed through recovery studies, where known amounts of this compound are spiked into environmental samples (e.g., water, soil) that have been analyzed to ensure they are free of the analyte. The percentage recovery of the spiked analyte provides an indication of the method's accuracy. Recoveries for spiked samples in some methods have ranged from 54.72% to 99.70% ut.ac.ir. For specific chlorinated hydrocarbons, quality control (QC) check samples are prepared with known concentrations to monitor accuracy epa.gov.
Precision (Repeatability and Reproducibility): Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability: Assesses the variability of results obtained under the same conditions by the same analyst within a short interval. This is often evaluated by injecting the same sample multiple times and calculating the relative standard deviation (%RSD). An %RSD below 2% is typically considered acceptable mastelf.com.
Reproducibility: Assesses the variability of results when the method is applied in different laboratories or by different analysts.
Specificity/Selectivity: This parameter ensures that the method can accurately measure this compound in the presence of other compounds that might be present in the environmental matrix, such as other chlorinated hydrocarbons or matrix components. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with appropriate detectors are crucial for achieving selectivity mastelf.comresearchgate.netthermofisher.com. For example, GC-MS can differentiate this compound based on its unique mass-to-charge ratio and fragmentation patterns mdpi.comresearchgate.net.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified. For this compound, LODs have been estimated to be around 5–10 ng/mL mdpi.com. Other studies report LODs for similar compounds in environmental matrices ranging from 0.03 to 1.02 ng/g uoa.gr.
LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. LOQs for environmental pollutants can range from 0.1 to 3.0 ng/g uoa.gr. The detection limit for specific chlorinated hydrocarbons in tap water was reported as 0.003 ng/litre who.int.
Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, temperature, or flow rate in HPLC, or column type and temperature in GC mastelf.comwjarr.com. Robustness studies indicate the method's reliability during routine laboratory operations.
Applications in Advanced Materials Science and Chemical Research
As a Solvent in Organic Synthesis and Materials Fabrication
The physical and chemical properties of 1-Chloronaphthalene (B1664548) lend themselves to its use as a solvent in several material science and chemical research applications. Its lipophilic nature and ability to dissolve non-polar substances are key to its utility.
Solvent for Resins, Oils, and Non-polar Organic Compounds
This compound is recognized for its effectiveness as a solvent for a range of non-polar materials. Its lipophilic properties allow it to readily dissolve oils, fats, waxes, and other organic compounds nih.govsmolecule.comwikipedia.org. Historically, it was employed as a solvent for oils and fats, and even for DDT, prior to the 1970s wikipedia.org. Its solubility profile indicates it is virtually insoluble in water but highly soluble in common organic solvents such as hexane (B92381), ether, and benzene (B151609), a characteristic that dictates its utility in non-polar environments solubilityofthings.com.
Influence on Film Morphology and Device Performance in Solar Cells
Studies indicate that CN can alter crystallite shapes, leading to more balanced charge transport and reduced recombination, thereby enhancing both efficiency and stability chalmers.se. It can also control the molecular packing orientation within the active layer osti.gov. While CN is a widely used additive, research has also shown that other additives, such as 1-fluoronaphthalene (B124137) (FN), may achieve more optimal phase separation and higher power conversion efficiencies (PCEs) in certain systems, suggesting that the effectiveness of CN can be system-dependent aip.org. Nevertheless, CN's ability to modulate donor-acceptor miscibility and control nanomorphology remains a key aspect of its utility rsc.orgaip.orgresearchgate.net.
Use in Polymer Solar Cells for Enhanced Efficiency and Stability
This compound has been instrumental in achieving higher efficiencies and improved stability in polymer solar cells. Its use as a solid additive in high-efficiency polymer solar cells has led to notable improvements in device performance and longevity sigmaaldrich.com. For instance, it has been employed in polymer solar cells based on benzo-difuran-based donor polymers, significantly boosting efficiency sigmaaldrich.com. In some cases, CN has been used as a nontoxic, halogen-free additive, highlighting its potential in more environmentally conscious solar energy applications sigmaaldrich.com.
Specific research has demonstrated that incorporating 1.0 vol% of CN into polymer solar cell blend solutions can simultaneously improve key photovoltaic parameters, including power conversion efficiency (PCE), open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF) acs.org. For example, studies have reported PCEs reaching 3.0% with the use of CN as a solvent additive in oligothiophene:fullerene solar cells beilstein-journals.orgnih.gov. In other research, CN has contributed to achieving all-polymer solar cells with efficiencies around 16% chalmers.se, and it has been shown to improve PCEs from 5.33% to 6.57% in specific polymer solar cell configurations researchgate.net. When used in binary with other additives like 1,8-diiodooctane (B1585395) (DIO), CN has further enhanced performance, reaching PCEs of 9.85% researchgate.net.
As an Intermediate in Chemical Synthesis
Beyond its role in materials science, this compound serves as a valuable intermediate in the synthesis of various chemical products, particularly in the production of dyes and agrochemicals.
Production of Dyes and Agrochemicals
The chemical structure of this compound, specifically the presence of the chlorine atom, makes it a useful precursor in organic synthesis. The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions and enabling the synthesis of a diverse array of organic compounds smolecule.com. It is employed as a raw material and intermediate in the production of dyes, pigments, pharmaceuticals, and agrochemicals nih.govsmolecule.comontosight.ai. For example, it is used in the synthesis of azo dyes, which are widely applied in the textile industry ontosight.ai. Its utility extends to the creation of specific insecticides and herbicides ontosight.ai. While not this compound itself, related compounds such as 2-Amino-1-chloronaphthalene and 2-Bromo-1-chloronaphthalene also serve as crucial intermediates in the pharmaceutical and agrochemical sectors, underscoring the broader importance of chloronaphthalene derivatives in these industries lookchem.comlookchem.com.
Data Tables
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Boiling Point | 259-263 °C | solubilityofthings.comacs.orgsigmaaldrich.cominchem.org |
| Melting Point | -20 to -2.3 °C | wikipedia.orgottokemi.comsigmaaldrich.cominchem.org |
| Density (at 20 °C) | 1.1630 - 1.195 g/cm³ | ontosight.aisolubilityofthings.comsigmaaldrich.cominchem.org |
| Flash Point | 115-121 °C | wikipedia.orgsigmaaldrich.cominchem.org |
| Autoignition Temperature | >500-558 °C | nih.govsigmaaldrich.com |
| Solubility in Water | Poorly soluble (0.02 g/100ml at 25°C) | solubilityofthings.cominchem.org |
| LogP (Octanol/Water) | 4.0 - 4.08 | nih.govinchem.org |
| Vapor Pressure (at 25°C) | 4 Pa | inchem.org |
Table 2: Performance Enhancement in Organic Solar Cells with this compound Additive
| Device Type / Materials | Additive Concentration / Conditions | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) | Notes | Reference(s) |
| Polymer Solar Cells (PSCs) | 0.375% CN | 3.0 | 1.11 | 6.5 | 0.41 | Improved from 2.1% without additive | beilstein-journals.orgnih.gov |
| Polymer Solar Cells (PSCs) | 1.0 vol % CN | 8.09 | 1.01 | 13.64 | 58.70 | Optimized phase separation | acs.org |
| Polymer Solar Cells (PSCs) | 1% CN | 6.57 | N/A | N/A | N/A | Improved from 5.33% | researchgate.net |
| Polymer Solar Cells (PSCs) | 3% CN | 4.50 | 0.84 | 11.19 | 47.7 | researchgate.net | |
| All-Polymer Solar Cells | CN | 16.04 | N/A | N/A | N/A | Enabled by compatible solvent and polymer additives | chalmers.se |
| Non-Fullerene OPVs | CN | 16.08 | N/A | N/A | N/A | Achieved with PM6:Y6 blend | rsc.org |
| Organic Solar Cells (OSCs) | 5% CN | 2.2 ± 0.1 | ~0.7 | N/A | Similar | Edge-on P3HT crystal orientation; comparison to face-on without CN | osti.gov |
| Organic Solar Cells (OSCs) | 0.8 vol % CN | 14.09 | 0.836 | 25.17 | 66.96 | Used with MoO₃ HTL in PM6:Y6 films | aip.org |
| Polymer Solar Cells (PSCs) | DIO + CN (binary) | 9.85 | 0.96 | N/A | N/A | Binary additives restrict charge recombination and improve carrier mobility | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing high-purity 1-chloronaphthalene for laboratory use?
- Methodological Answer : this compound is synthesized via the chlorination of naphthalene using a Lewis acid catalyst (e.g., boron trifluoride). Post-synthesis purification involves distillation under reduced pressure to isolate the product. For laboratory-grade purity (e.g., ≥84.4%), gravimetric preparation and validation via GC/MS or HPLC are critical, as outlined in certified reference material protocols .
Q. How should researchers characterize the purity and structural integrity of this compound in experimental settings?
- Methodological Answer : Use a combination of analytical techniques:
- GC/MS or HPLC for quantifying purity and detecting impurities .
- Rotational spectroscopy (CP-FTMW) to determine rotational constants and isotopic variants for structural confirmation .
- UV-Vis spectroscopy to assess photostability and monitor excimer/exciplex formation during photochemical studies .
Q. What safety protocols are essential for handling this compound in laboratory environments?
- Methodological Answer : Store this compound at 2–8°C in sealed, light-resistant containers. Use fume hoods to mitigate inhalation risks, and employ personal protective equipment (PPE) due to its hepatotoxic potential. Toxicity data from draft toxicological profiles should inform risk assessments .
Advanced Research Questions
Q. How does the photochemical behavior of this compound influence its reactivity in electron transfer studies?
- Methodological Answer : The singlet excited state (¹ππ*) of this compound participates in electron transfer with donors like triethylamine, forming exciplexes (λmax 435 nm). Fluorescence quenching experiments and transient absorption spectroscopy are key to mapping these interactions. Excimer emission at 410 nm (observed at low temperatures) further supports singlet-state reactivity .
Q. What methodologies resolve contradictions in environmental degradation pathways of this compound?
- Methodological Answer : Compare degradation mechanisms under varying conditions:
- High-temperature photolysis (100–500°C) using solar radiation to study gas-phase breakdown .
- Electrochemical reduction with naphthalene radical anions for complete dechlorination .
- Apply systematic review frameworks (e.g., Cochrane methods) to harmonize conflicting data, emphasizing bias reduction and statistical rigor .
Q. How can non-covalent interactions of this compound anions be analyzed during dissociative electron capture?
- Methodological Answer : Use anion lifetime data and thermochemical calculations (e.g., TFP methods) to estimate electron affinities (EAₐ). Compare experimental EAₐ values with computational models to validate structures like St6 and St3, which exhibit non-covalent H−Br−H bonds .
Q. What experimental approaches determine rotational and vibrational constants of this compound?
- Methodological Answer : High-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy (2–8 GHz) in supersonic expansions isolates conformers and measures rotational constants. Isotopic substitution (e.g., ³⁵Cl/³⁷Cl) aids in refining centrifugal distortion parameters .
Q. How does solvent choice impact the photolytic efficiency of this compound?
- Methodological Answer : Solvent polarity and hydrogen-donor capacity directly affect photoreduction rates. For example:
- Isooctane enhances excimer formation, increasing quantum yields .
- Hexane/cyclohexane mixtures alter viscosity, influencing photolytic kinetics (see Solomon-Ciuta equation for viscosity-average molecular weight calculations) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate photochemical and degradation data using multi-technique approaches (e.g., fluorescence spectroscopy paired with HPLC).
- Experimental Design : For reproducibility, document solvent purity, catalyst ratios, and spectroscopic calibration standards in line with IUPAC guidelines .
- Ethical Compliance : Adhere to institutional safety protocols and environmental regulations when handling toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
